molecular formula C9H10N4O10S B12662184 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) CAS No. 51224-00-1

1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester)

Cat. No.: B12662184
CAS No.: 51224-00-1
M. Wt: 366.26 g/mol
InChI Key: JUEVCSXKLZPWIB-UHFFFAOYSA-N
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Description

1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester): is a chemical compound with the molecular formula C9H10N4O10S It is known for its unique structure, which includes a trinitrophenyl group attached to a propanol backbone, with a hydrogen sulfate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) typically involves the nitration of aniline derivatives followed by esterification. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and esterification processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may require nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro or trinitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.

Biology: The compound’s potential biological activity is of interest in the field of biochemistry. Researchers study its interactions with biological molecules to understand its effects on cellular processes.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Industrially, the compound is used in the production of dyes, explosives, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group can form strong interactions with these targets, leading to changes in their activity. The hydrogen sulfate ester group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

    2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the propanol and hydrogen sulfate ester groups.

    1-Propanol, 3-amino-, hydrogen sulfate (ester): Similar backbone but lacks the trinitrophenyl group.

Uniqueness: 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) is unique due to the combination of the trinitrophenyl group and the hydrogen sulfate ester group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

51224-00-1

Molecular Formula

C9H10N4O10S

Molecular Weight

366.26 g/mol

IUPAC Name

3-(2,4,6-trinitroanilino)propyl hydrogen sulfate

InChI

InChI=1S/C9H10N4O10S/c14-11(15)6-4-7(12(16)17)9(8(5-6)13(18)19)10-2-1-3-23-24(20,21)22/h4-5,10H,1-3H2,(H,20,21,22)

InChI Key

JUEVCSXKLZPWIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCOS(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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